molecular formula C29H38N2 B082099 Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- CAS No. 15008-36-3

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-

Cat. No. B082099
CAS RN: 15008-36-3
M. Wt: 414.6 g/mol
InChI Key: XXWVEJFXXLLAIB-UHFFFAOYSA-N
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Patent
US04053311

Procedure details

Into a 100 milliliter round bottom flask fitted with a mechanical stirrer and a dropping funnel is placed 8.85 grams (0.05 moles) of N,N-diethyl-m-toluidine and 3.0 grams (0.03 moles) of benzaldehyde and 10 milliliters of n-butanol containing 0.75 grams of concentrated sulfuric acid. The flask is flushed with nitrogen to remove air and refluxed for 18 hours with a nitrogen atmosphere. The material is then cooled to room temperature. A sufficient amount of sodium bicarbonate is added in order to neutralize the acid. 10 Milliliters of methanol is added whereby a yellowish white precipitation is formed. The yellowish white material is filtered out. The material may then be washed with cold methanol in order to remove the yellow color. The material may be recrystallized from either methanol or ethanol. In order to further purify the material, it may be put through a neutral alumina column. The material is eluted with benzene. The first material to be fractionated off of the column is a clear liquid. This liquid is placed in a rotary evaporator and the solvent is removed. The residue is either a clear liquid or a white solid. The material may be recrystallized using methanol or ethanol. White crystals are obtained. A 70 percent yield based upon the benzaldehyde is obtained. The product is vacuum dried in order to remove the remaining solvent.
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.S(=O)(=O)(O)O>C(O)CCC>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([CH:13]([C:7]2[CH:8]=[CH:9][C:4]([N:3]([CH2:11][CH3:12])[CH2:1][CH3:2])=[CH:5][C:6]=2[CH3:10])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([CH3:10])[CH:5]=1)[CH3:12]

Inputs

Step One
Name
Quantity
8.85 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)C)CC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 milliliter round bottom flask fitted with a mechanical stirrer and a dropping funnel
CUSTOM
Type
CUSTOM
Details
The flask is flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove air
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours with a nitrogen atmosphere
Duration
18 h
ADDITION
Type
ADDITION
Details
A sufficient amount of sodium bicarbonate is added in order
ADDITION
Type
ADDITION
Details
10 Milliliters of methanol is added whereby
CUSTOM
Type
CUSTOM
Details
a yellowish white precipitation
CUSTOM
Type
CUSTOM
Details
is formed
FILTRATION
Type
FILTRATION
Details
The yellowish white material is filtered out
WASH
Type
WASH
Details
The material may then be washed with cold methanol in order
CUSTOM
Type
CUSTOM
Details
to remove the yellow color
CUSTOM
Type
CUSTOM
Details
The material may be recrystallized from either methanol or ethanol
CUSTOM
Type
CUSTOM
Details
In order to further purify the material, it
WASH
Type
WASH
Details
The material is eluted with benzene
CUSTOM
Type
CUSTOM
Details
This liquid is placed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
The material may be recrystallized
CUSTOM
Type
CUSTOM
Details
White crystals are obtained
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
dried in order
CUSTOM
Type
CUSTOM
Details
to remove the remaining solvent

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC(=C(C=C1)C(C1=CC=CC=C1)C1=C(C=C(C=C1)N(CC)CC)C)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.